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Cox-1/2-IN-2

Cat. No.: B12408542
M. Wt: 396.61 g/mol
InChI Key: CXLUYTKUJDTZLA-UHFFFAOYSA-N
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Description

Historical Context and Discovery of COX-1 and COX-2

The existence of cyclooxygenase was first inferred from the mechanism of action of NSAIDs in the early 1970s. nih.gov For nearly two decades, it was believed to be a single enzyme. However, in 1991, a second, distinct COX enzyme was identified and named COX-2. nih.govnih.gov This discovery was a landmark achievement, revealing a new layer of complexity in prostanoid synthesis and opening the door for the development of isoform-selective inhibitors. The original enzyme was subsequently named COX-1. nih.gov Both COX-1 and COX-2 are proteins with similar molecular weights and a high degree of amino acid sequence homology, yet they possess distinct genetic regulation and expression patterns. wikipedia.orgnih.gov

Differential Expression and Regulation of COX-1 and COX-2

The key distinction between COX-1 and COX-2 lies in their expression and regulation within the body, which in turn dictates their primary functions.

COX-1 is considered a constitutive enzyme, meaning it is continuously expressed in most tissues under normal physiological conditions. nih.govnih.govmedcentral.com Its primary role is in maintaining cellular and tissue homeostasis. For instance, COX-1-derived prostanoids are crucial for protecting the gastric mucosa from acid, supporting kidney function, and mediating platelet aggregation for blood clotting. nih.govclevelandclinic.org The widespread, constant presence of COX-1 underscores its importance in fundamental bodily processes.

In contrast to COX-1, COX-2 is an inducible enzyme. nih.govnih.govmedcentral.com Its expression is typically low in most tissues but can be rapidly and significantly upregulated in response to pro-inflammatory stimuli such as cytokines, growth factors, and tumor promoters. nih.govnih.gov This inducible nature firmly links COX-2 to pathological processes like inflammation and pain. wikipedia.org However, it is now understood that COX-2 is also constitutively expressed in certain tissues, including the brain, kidneys, and reproductive organs, where it participates in physiological functions. nih.govnih.gov

Biosynthesis of Prostanoids and Their Biological Roles

Both COX-1 and COX-2 catalyze the initial and rate-limiting step in the biosynthesis of prostanoids from arachidonic acid. wikipedia.orgbrieflands.com This process involves a two-step reaction: a cyclooxygenase reaction that forms prostaglandin (B15479496) G2 (PGG2), followed by a peroxidase reaction that converts PGG2 to prostaglandin H2 (PGH2). acs.orgresearchgate.net

PGH2 serves as a common precursor for a variety of prostanoids, including prostaglandins (B1171923) (such as PGE2, PGD2, and PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2). brieflands.comresearchgate.net The specific prostanoid produced depends on the downstream synthase enzymes present in a particular cell type. This cellular specificity allows for a wide range of biological effects mediated by the same initial enzymatic pathway.

The differential expression of COX-1 and COX-2 leads to the production of prostanoids with distinct primary roles.

COX-1 Derived Prostanoids:

Platelet Aggregation: COX-1 in platelets is the primary source of thromboxane A2, a potent promoter of platelet aggregation and vasoconstriction, which is essential for thrombosis. brieflands.com

Gastrointestinal Protection: Prostaglandins produced by COX-1 in the stomach lining help maintain mucosal integrity by stimulating mucus and bicarbonate secretion and maintaining blood flow. clevelandclinic.org

Renal Homeostasis: In the kidneys, COX-1-derived prostanoids are involved in regulating renal blood flow and glomerular filtration rate, particularly in the context of compromised kidney function. nih.gov

COX-2 Derived Prostanoids:

Inflammation: During inflammation, the induction of COX-2 leads to a significant increase in the production of prostaglandins, such as PGE2 and PGI2, which are key mediators of the classic signs of inflammation: redness, swelling, heat, and pain. nih.govwikipedia.org

Pain: Prostaglandins produced by COX-2 can sensitize peripheral nerve endings to other pain-inducing stimuli and also act centrally in the spinal cord to enhance pain perception. nih.gov

Fever: COX-2 in the brain contributes to the febrile response to infection by stimulating the production of PGE2 in the hypothalamus. nih.gov

Cancer: Overexpression of COX-2 has been implicated in the development and progression of several types of cancer by promoting angiogenesis, inhibiting apoptosis, and increasing cell invasion. acs.orgaacrjournals.org

The compound Cox-1/2-IN-2, as its name suggests, is designed to inhibit both of these critical enzymes. The following table provides a summary of the key characteristics of COX-1 and COX-2.

FeatureCOX-1COX-2
Expression Constitutive (present in most tissues)Inducible (upregulated by inflammatory stimuli); also constitutive in some tissues (e.g., brain, kidney)
Primary Role Physiological homeostasis (e.g., gastric protection, platelet aggregation, renal function)Pathophysiological processes (e.g., inflammation, pain, fever); also some physiological roles
Regulation Relatively stable expressionExpression is highly regulated and can be rapidly induced
Key Products Thromboxane A2 (in platelets), Prostaglandins for cytoprotectionProstaglandins (e.g., PGE2, PGI2) involved in inflammation and pain

Rationale for Research on COX-1/2 Inhibition

The primary motivation for research into COX-1 and COX-2 inhibition stems from the desire to control inflammation and pain. Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) are non-selective, meaning they inhibit both COX-1 and COX-2. brieflands.com While this effectively reduces inflammation (by inhibiting COX-2), the simultaneous inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal issues. brieflands.com

The discovery of the COX-2 isoform spurred the development of selective COX-2 inhibitors. The hypothesis was that by specifically targeting COX-2, the anti-inflammatory benefits could be achieved without the gastrointestinal side effects associated with COX-1 inhibition. nih.govbrieflands.com This led to the creation of a new class of drugs designed to offer a better safety profile.

Furthermore, research has indicated that COX enzymes, particularly COX-2, are implicated in the progression of certain types of cancer and neurodegenerative diseases like Alzheimer's. nih.govaacrjournals.org This has opened up another avenue of research, investigating COX inhibitors as potential therapeutic agents in oncology and neurology. acs.org The role of COX-1 in conditions such as cancer and thrombosis is also an active area of investigation. acs.org

Below is a table summarizing the key characteristics of COX-1 and COX-2.

FeatureCOX-1COX-2
Expression Constitutive (present in most tissues)Inducible (upregulated during inflammation)
Primary Function Homeostatic functions (e.g., gastric protection, platelet aggregation)Inflammatory response, pain, fever
Effect of Inhibition Reduced inflammation, but potential for gastrointestinal side effectsReduced inflammation with a lower risk of gastrointestinal side effects
Role in Disease Implicated in some cancers and thrombosisImplicated in inflammation, pain, and various cancers

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10ClIN2O B12408542 Cox-1/2-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10ClIN2O

Molecular Weight

396.61 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-iodo-4-methyl-3-oxidoquinazolin-3-ium

InChI

InChI=1S/C15H10ClIN2O/c1-9-13-8-12(17)6-7-14(13)18-15(19(9)20)10-2-4-11(16)5-3-10/h2-8H,1H3

InChI Key

CXLUYTKUJDTZLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=[N+]1[O-])C3=CC=C(C=C3)Cl)I

Origin of Product

United States

Enzymatic Mechanisms of Cyclooxygenase 1/2 Inhibition

Structural Biology of COX-1 and COX-2

COX-1 and COX-2 are homodimers, with each monomer containing three distinct domains: an N-terminal epidermal growth factor (EGF) domain, a membrane-binding domain (MBD), and a large C-terminal globular catalytic domain. proteopedia.orgacs.org The enzymes are bound to the internal membrane and possess two separate but linked active sites: a cyclooxygenase active site and a peroxidase active site. nih.govacs.org Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting the cyclooxygenase active site. researchgate.net

Active Site Topography and Channel Architecture

The cyclooxygenase active site is a long, hydrophobic channel that extends from the membrane-binding domain deep into the core of the catalytic domain. proteopedia.orgexpasy.org This channel has a characteristic L-shape. nih.govnih.gov The entrance to the channel, often referred to as the "lobby," is a spacious alcove formed by the four helices of the MBD. nih.govnih.gov From the lobby, the channel narrows at a constriction point before bending at a nearly right angle and proceeding to a narrow terminus. nih.govnih.gov This intricate architecture guides the substrate, arachidonic acid, from the lipid bilayer into the catalytic core of the enzyme. proteopedia.orgexpasy.org

The active site of COX-2 is approximately 17-25% larger than that of COX-1. researchgate.netnih.gov This increased volume is a critical factor in the design of COX-2 selective inhibitors. expasy.org

Key Amino Acid Residues Governing Substrate and Inhibitor Binding (e.g., Val523 vs. Ile523)

The amino acid sequences of human COX-1 and COX-2 are about 63% identical. researchgate.net However, subtle differences in the amino acid residues lining the active site have profound implications for substrate and inhibitor binding. The most pivotal of these differences is the substitution of isoleucine at position 523 in COX-1 with a valine in COX-2. researchgate.netnih.gov The smaller size of the valine residue in COX-2, lacking one methyl group compared to isoleucine, creates a distinct side pocket adjacent to the main channel that is not present in COX-1. researchgate.netnih.gov

This structural divergence is further amplified by other amino acid substitutions. For instance, isoleucine at position 434 in COX-1 is replaced by a valine in COX-2, and histidine at position 513 in COX-1 corresponds to an arginine in COX-2. acs.orgnih.govresearchgate.net The combination of these changes contributes to the larger and more accommodating nature of the COX-2 active site, allowing it to bind bulkier substrates and inhibitors. acs.orgnih.gov The presence of Arg513 in the COX-2 side pocket can also form specific interactions with polar moieties of inhibitors. researchgate.net

Table 1: Key Amino Acid Differences in the Active Sites of COX-1 and COX-2

Position COX-1 Amino Acid COX-2 Amino Acid Structural Consequence in COX-2
523 Isoleucine (Ile) Valine (Val) Creates a side pocket, increasing active site volume. researchgate.netnih.gov
434 Isoleucine (Ile) Valine (Val) Contributes to a larger active site. nih.gov
513 Histidine (His) Arginine (Arg) Provides a potential polar interaction point in the side pocket. researchgate.net

Molecular Interactions of Inhibitors with COX Active Sites

The binding of inhibitors to the COX active sites is a complex interplay of various non-covalent interactions. These interactions determine the affinity and selectivity of the inhibitor for each isoform.

Hydrogen Bonding Networks

Hydrogen bonds play a crucial role in anchoring inhibitors within the COX active site. A key residue involved in this interaction is Arginine 120 (Arg120), located at the constriction of the active site channel. proteopedia.orgnih.gov The carboxylate group of many traditional NSAIDs, as well as the substrate arachidonic acid, forms a salt bridge or hydrogen bond with the guanidinium (B1211019) group of Arg120. nih.govnih.gov Tyrosine 355 (Tyr355) is another important residue at the constriction that can participate in polar interactions. nih.gov In COX-2, the Arg513 residue within the side pocket offers an additional site for hydrogen bonding, particularly for sulfonamide-containing inhibitors like celecoxib (B62257). nih.gov Serine 530 (Ser530), the site of irreversible acetylation by aspirin, can also form hydrogen bonds with certain inhibitors. nih.govekb.eg

Hydrophobic Interactions

The cyclooxygenase active site is predominantly hydrophobic, and hydrophobic interactions are a major driving force for inhibitor binding. nih.govnih.gov The long, narrow channel is lined with numerous hydrophobic residues. Inhibitors with aromatic rings and aliphatic chains can establish extensive van der Waals contacts with these residues, contributing significantly to their binding affinity. Key residues involved in these hydrophobic interactions include Val349, Leu352, Leu384, Trp387, Phe518, and Leu531. nih.govekb.eg The additional side pocket in COX-2, lined by residues such as His90, Gln192, and Val523, provides an expanded hydrophobic surface for interaction, which is exploited by COX-2 selective inhibitors. nih.goviucr.org

Electrostatic Interactions

Table 2: Key Residues and Their Roles in Inhibitor Interactions

Residue Location Primary Interaction Type(s) Role in Inhibition
Arg120 Constriction of active site Hydrogen Bonding, Electrostatic Anchors carboxylate groups of many NSAIDs. nih.goviucr.org
Tyr355 Constriction of active site Hydrogen Bonding, Pi-Pi Stacking Interacts with polar groups and aromatic rings of inhibitors. nih.govekb.eg
Val523 (COX-2) Forms side pocket Hydrophobic Contributes to the larger, more accommodating active site of COX-2. proteopedia.orgresearchgate.net
Arg513 (COX-2) Side pocket Hydrogen Bonding, Electrostatic Key interaction site for COX-2 selective inhibitors. nih.govresearchgate.net
Ser530 Upper active site Hydrogen Bonding, Covalent (Aspirin) Interacts with some inhibitors; site of irreversible inhibition by aspirin. nih.govnih.gov
Trp387 Central active site Hydrophobic, Pi-Pi Stacking Forms hydrophobic contacts with inhibitor scaffolds. nih.govekb.eg
Phe518 Central active site Hydrophobic Lines the central hydrophobic channel and the COX-2 side pocket. nih.gov

Kinetic Characterization of COX-1/2 Inhibition

The potency and mechanism of enzyme inhibitors are quantitatively described through kinetic studies. For Cox-1/2-IN-2, its inhibitory potential has been quantified by determining its half-maximal inhibitory concentration (IC₅₀) values.

Initial research has established that this compound inhibits COX-1 with an IC₅₀ value of 9.7 ± 0.09 µM and COX-2 with an IC₅₀ value of 4.6 ± 1.45 µM. acs.orgpnas.org These values indicate that the compound is a potent inhibitor of both isoforms, with a slight preference for COX-2.

Table 1: Inhibitory Potency of this compound

Enzyme IC₅₀ (µM)
COX-1 9.7 ± 0.09
COX-2 4.6 ± 1.45

Data sourced from MedChemExpress. acs.orgpnas.org

Time-Dependent Inhibition Assays

Time-dependent inhibition is a characteristic of some NSAIDs where the inhibitory effect increases with the duration of pre-incubation of the enzyme with the inhibitor before the addition of the substrate. researchgate.net This phenomenon often suggests a multi-step binding mechanism, which can lead to a more tightly bound enzyme-inhibitor complex. researchgate.net For a thorough understanding of this compound, detailed time-dependent inhibition assays would be necessary. Such assays typically involve pre-incubating the COX-1 and COX-2 enzymes with varying concentrations of this compound for different time intervals before initiating the reaction with arachidonic acid. researchgate.net The remaining enzyme activity is then measured to determine if the inhibition is time-dependent. While the IC₅₀ values are known, specific public data on the time-dependent nature of this compound's inhibition is not currently available.

Competitive Inhibition Assays

Competitive inhibition occurs when an inhibitor molecule binds to the same active site on the enzyme as the substrate, in this case, arachidonic acid. tutorchase.com This mode of inhibition can be overcome by increasing the substrate concentration. To determine if this compound acts as a competitive inhibitor, assays would be conducted where the concentration of arachidonic acid is varied in the presence of a fixed concentration of the inhibitor. researchgate.net By analyzing the resulting reaction rates, typically through Lineweaver-Burk or other kinetic plots, the nature of the competition can be elucidated and the inhibition constant (Ki) can be determined. Specific experimental data from competitive inhibition assays for this compound are not presently in the public domain.

Irreversible vs. Reversible Binding Mechanisms

Enzyme inhibitors can be classified as either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can dissociate from the enzyme, allowing it to regain activity. tutorchase.com Irreversible inhibitors, on the other hand, typically form a stable, often covalent, bond with the enzyme, leading to permanent inactivation. nih.govtutorchase.com

The determination of whether this compound's binding is reversible or irreversible would require specific experimental procedures. A common method is a dialysis or a rapid dilution experiment. If the enzyme activity is restored after removing the unbound inhibitor, the inhibition is considered reversible. Conversely, if the enzyme remains inactive, the inhibition is likely irreversible. To date, specific studies detailing the reversibility of this compound's binding to COX-1 and COX-2 have not been publicly reported.

Selectivity and Specificity Profiles of Cox 1/2 Inhibitors

Quantitative Assessment of Selectivity

The selectivity of a COX inhibitor is a critical determinant of its pharmacological profile. This is quantitatively assessed primarily through the determination of its IC50 values against both COX-1 and COX-2 isoforms.

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required to inhibit 50% of the activity of a specific enzyme, in this case, COX-1 or COX-2. nih.gov The determination of IC50 values is a fundamental step in the characterization of a new chemical entity targeting these enzymes. This process typically involves in vitro assays using purified recombinant human or ovine COX-1 and COX-2 enzymes. caymanchem.com The activity of the enzyme is measured in the presence of varying concentrations of the inhibitor, and the IC50 is calculated from the resulting dose-response curve.

Table 1: Illustrative IC50 Data for Known COX Inhibitors

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Ibuprofen (B1674241)13344
Naproxen (B1676952)5.94.3
Celecoxib (B62257)>1000.04
Rofecoxib>1000.018

This table presents example data for well-characterized COX inhibitors to illustrate the concept and is not data for "Cox-1/2-IN-2."

The selectivity index (SI) is a ratio calculated from the IC50 values to quantify the relative potency of an inhibitor for COX-2 versus COX-1. nih.gov It is a crucial metric for predicting the potential gastrointestinal side effects of a nonsteroidal anti-inflammatory drug (NSAID). aafp.org

An SI significantly greater than 1 indicates a preference for inhibiting COX-2.

An SI close to 1 suggests a non-selective or dual inhibitor.

An SI significantly less than 1 indicates a preference for inhibiting COX-1.

For example, a compound with a high SI is expected to have a lower incidence of gastric irritation compared to a non-selective inhibitor because it spares the gastroprotective functions of COX-1. aafp.org

Structural Basis of COX-1/COX-2 Selectivity

The differential inhibition of COX-1 and COX-2 by various compounds is rooted in the structural differences between the active sites of the two enzymes. brieflands.comacs.org

A key structural distinction between COX-1 and COX-2 is the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2. brieflands.com This substitution creates a larger, more accessible active site in COX-2, which includes a hydrophobic side pocket. brieflands.com Selective COX-2 inhibitors are designed with bulky side groups that can fit into this side pocket, a feature that is sterically hindered in the narrower COX-1 active site. wikipedia.org

The chemical moieties of an inhibitor play a critical role in its interaction with the enzyme's active site. For many selective COX-2 inhibitors, a central aromatic ring is flanked by a sulfonamide or a similar functional group. scielo.org.mx These groups can form hydrogen bonds and other interactions within the COX-2 side pocket, anchoring the inhibitor and contributing to its selective binding. scielo.org.mx The specific placement and chemical nature of these moieties are key determinants of both the potency and selectivity of the inhibitor.

Comparative Analysis of Dual COX-1/2 Inhibition vs. Selective COX-2 Inhibition

The therapeutic approach to inhibiting the COX pathway can be broadly categorized into dual inhibition of both COX-1 and COX-2, and selective inhibition of COX-2.

Dual COX-1/2 Inhibition: Traditional NSAIDs like ibuprofen and naproxen inhibit both isoforms. nih.gov While this provides effective anti-inflammatory and analgesic effects through the inhibition of COX-2, the concurrent inhibition of COX-1 can lead to gastrointestinal side effects, such as ulcers and bleeding, due to the disruption of the protective prostaglandins (B1171923) in the stomach lining. aafp.orgclevelandclinic.org

Selective COX-2 Inhibition: The development of selective COX-2 inhibitors, often referred to as "coxibs," was a major therapeutic advance aimed at reducing the gastrointestinal toxicity associated with traditional NSAIDs. ahajournals.org By specifically targeting the COX-2 enzyme, which is upregulated at sites of inflammation, these drugs can provide anti-inflammatory and analgesic benefits while sparing the homeostatic functions of COX-1. nih.govclevelandclinic.org However, concerns have been raised about potential cardiovascular side effects with some selective COX-2 inhibitors, which is thought to be related to an imbalance between the production of pro-thrombotic thromboxane (B8750289) A2 (primarily from COX-1 in platelets) and anti-thrombotic prostacyclin (largely from COX-2 in the endothelium). brieflands.com

A dual inhibitor, by definition, would have a selectivity index close to 1, indicating that it inhibits both COX-1 and COX-2 at similar concentrations. The therapeutic implications of such a profile would depend on the absolute potencies against each isoform and the desired clinical outcome.

Implications of Mixed Inhibition

The mixed inhibition profile of a compound like this compound carries significant implications for its use in research. It simultaneously modulates two distinct, though related, biological pathways. Historically, COX-1 has been viewed as a constitutively expressed "housekeeping" enzyme responsible for physiological functions, while COX-2 is considered an inducible enzyme, upregulated at sites of inflammation. researchgate.netnih.gov Therefore, inhibiting both enzymes affects homeostatic processes as well as inflammatory responses.

However, emerging research indicates this division is not absolute. researchgate.net COX-1 can contribute to inflammatory processes, and COX-2 is constitutively expressed in several tissues, including the brain, kidneys, and reproductive organs. nih.govresearchgate.net This complexity suggests that inhibiting both isoforms may be relevant for studying certain biological systems. For instance, in the central nervous system, some effects of anti-inflammatory drugs are thought to arise from mixed COX-1/2 inhibition. rsc.org

A critical implication of mixed inhibition relates to the balance of prostanoids. Selective inhibition of COX-2 can lead to an imbalance by blocking the production of prostacyclin (a vasodilator) without affecting the COX-1-mediated synthesis of thromboxane A2 (a promoter of platelet aggregation). researchgate.netnih.gov A mixed inhibitor, by contrast, modulates both pathways, a characteristic that is central to the mechanism of classical, non-selective non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.org

Advantages and Disadvantages in Research Contexts

In a research setting, the use of a mixed inhibitor such as this compound presents distinct advantages and disadvantages.

Advantages:

Studying Complex Biological Processes: The primary advantage is the ability to investigate physiological and pathological states where both COX isoforms play a significant role. nih.gov In conditions like neuroinflammation, the roles of COX-1 and COX-2 can shift, with each being beneficial or detrimental at different phases. nih.gov A mixed inhibitor allows for the study of the combined effect of blocking both enzymes in such complex scenarios.

Reference for Drug Development: In the development of novel anti-inflammatory agents, compounds with a mixed or balanced inhibitory profile can serve as important reference points. Research into dual inhibitors aims to create molecules that balance efficacy against the potential drawbacks associated with highly selective agents. brieflands.com

Disadvantages:

Structure Activity Relationship Sar Studies of Cox 1/2 Inhibitors

Identification of Key Pharmacophoric Features for Inhibition

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule required for its biological activity. For COX-2 inhibitors, these studies have revealed key features that are crucial for binding and inhibition. scitechnol.com

A predominant structural motif found in many selective COX-2 inhibitors is the diarylheterocycle. nih.gov This consists of two aryl (aromatic) rings attached to a central heterocyclic or carbocyclic ring system. brieflands.comresearchgate.net This structural arrangement is characteristic of the "coxib" class of drugs. brieflands.com

A critical pharmacophoric feature for many selective COX-2 inhibitors is the presence of a specific functional group on one of the aryl rings. brieflands.com The most common and effective of these is a sulfonamide (-SO2NH2) or a methylsulfonyl (-SO2Me) group. nih.govrsc.org These groups are vital for achieving selectivity towards COX-2. nih.gov They are capable of interacting with a secondary pocket within the COX-2 active site that is not readily accessible in the COX-1 isoform. researchgate.net This interaction is a key determinant of the inhibitor's selectivity. nih.gov

Other functional groups that have been identified as important pharmacophores in certain classes of inhibitors include azido (B1232118) groups, methanesulfonamides, and tetrazoles. brieflands.com

The central ring system in diarylheterocycle-based COX-2 inhibitors serves as a scaffold to correctly orient the two aryl rings for optimal interaction with the enzyme's active site. researchgate.net A wide variety of five- and six-membered heterocyclic and carbocyclic rings have been successfully utilized as this central core. brieflands.com

Examples of these central ring systems include:

Five-membered heterocycles: Pyrazole (B372694) (as in celecoxib), isoxazole (B147169) (as in valdecoxib), furanone (as in rofecoxib), imidazole (B134444), thiazole, pyrrole (B145914), oxazole, oxadiazole, and thiophene (B33073) have all been used as the central scaffold. brieflands.comnih.gov

Six-membered heterocycles: Pyridazinone has also been explored as a central ring system. nih.gov

Carbocycles: Even four-membered rings like cyclobutene (B1205218) have been shown to be effective central cores. brieflands.com

The nature of this central heterocycle is a critical factor that influences both the biological activity and the selectivity of the inhibitor. researchgate.net Modifications to this central scaffold have been a key strategy in the development of new selective COX-2 inhibitors. researchgate.net

Impact of Chemical Modifications on Inhibitory Potency

Once a lead compound is identified, medicinal chemists often synthesize a series of analogues with systematic chemical modifications to optimize its inhibitory potency. These modifications can involve changing substituents on the aromatic rings or altering the functional groups.

The nature and position of substituents on the aryl rings of diarylheterocycle inhibitors have a significant impact on their COX-2 inhibitory potency. nih.govnih.gov

Electron-withdrawing groups: The presence of an electron-withdrawing group, such as a halogen (e.g., fluorine, chlorine, bromine) or a trifluoromethyl (-CF3) group, at the para-position of one of the phenyl rings generally enhances inhibitory potency. researchgate.netnih.gov These groups can improve the orientation of the inhibitor within the active site. nih.gov

Substitution patterns: The position of substituents on the phenyl ring is crucial. For some series of compounds, the order of preference for substitution has been found to be meta > para > ortho. nih.gov

Specific examples:

In a series of pyrazole derivatives, fluorinated compounds showed remarkable potency, close to that of celecoxib (B62257). nih.gov

For 2,4,5-triarylimidazoles, the inhibitory potency and selectivity were found to be dependent on the substituent on the C-2 phenyl ring, with the order of selectivity being OH > F > OMe > H, Me > NHCOMe > Cl. nih.gov

Table 1: Effect of Substituents on COX-2 Inhibition for a Series of 2,4,5-Triarylimidazoles nih.gov
Substituent on C-2 Phenyl RingRelative Selectivity Order
OH1
F2
OMe3
H4
Me4
NHCOMe5
Cl6

Altering the key functional groups within a COX inhibitor can dramatically affect its potency and selectivity.

Sulfonamide and Methylsulfonyl Groups: As mentioned, the -SO2NH2 and -SO2Me moieties are critical for the activity of many selective COX-2 inhibitors due to their interaction with the secondary pocket of the enzyme. nih.gov The sulfonamide group in celecoxib, for instance, forms important hydrogen bonds with amino acid residues like Arg513 in the COX-2 active site. nih.gov

Bioisosteric Replacement: In some cases, the carboxylic acid group found in traditional NSAIDs can be replaced with other functional groups (a strategy known as bioisosteric replacement) to improve selectivity for COX-2. For example, converting the carboxylic acid of indomethacin (B1671933) to an ester or amide can lead to selective COX-2 inhibition. acs.org Similarly, replacing the C-3 acetic acid moiety in indomethacin with different substituents is an effective strategy to enhance activity and selectivity. nih.gov

Linkers: The introduction of flexible aliphatic linkers between structural motifs can be more favorable than aromatic linkers and can significantly impact selectivity by allowing the inhibitor to better adapt and anchor itself within the COX-2 active site and its secondary pocket. nih.gov

Modulation of Selectivity Through Structural Diversification

The primary goal in the design of modern anti-inflammatory agents is to achieve high selectivity for COX-2 over COX-1, thereby reducing the risk of gastrointestinal side effects. researchgate.netacs.org Structural diversification is the key strategy to achieve this.

The difference in the active sites of COX-1 and COX-2 provides the basis for designing selective inhibitors. The COX-2 active site is slightly larger and contains a side pocket that is absent in COX-1. acs.org This difference is primarily due to the substitution of a single amino acid: isoleucine (Ile) at position 523 in COX-1 is replaced by a smaller valine (Val) residue in COX-2. acs.org

Selective COX-2 inhibitors are designed to be bulkier than traditional NSAIDs, allowing them to fit into the larger active site of COX-2 but preventing them from binding effectively to the more constricted active site of COX-1. tandfonline.com The sulfonamide or methylsulfonyl groups of many "coxibs" are specifically designed to fit into the unique side pocket of the COX-2 enzyme, an interaction that is not possible with COX-1. researchgate.net

Strategies for modulating selectivity include:

Varying the central ring system: As discussed, changing the central heterocyclic or carbocyclic core can influence selectivity. researchgate.net

Modifying substituents: The size and nature of the substituents on the aryl rings can be adjusted to create steric hindrance that favors binding to the more spacious COX-2 active site. acs.org For example, adding diethoxy substituents to the 4-phenyl ring of flurbiprofen (B1673479) was shown to generate a potent and selective COX-2 inhibitor. acs.org

Introducing novel scaffolds: Researchers have explored a wide range of chemical scaffolds beyond the classic diarylheterocycles to discover new selective inhibitors. This includes spiro compounds and structures inspired by natural products. nih.govtandfonline.com

Table 2: Example of Selectivity Modulation through Structural Modification
Compound SeriesModificationEffect on SelectivityReference
Flurbiprofen AnaloguesIntroduction of diethoxy substituents on the 4-phenyl ringIncreased selectivity for COX-2 acs.org
Indomethacin AnaloguesConversion of carboxylic acid to ester or amideIncreased selectivity for COX-2 acs.org
Diclofenac AnaloguesIncorporation of meta-alkyl substituents on the phenylacetic acid ringFavors inhibition of COX-2 acs.org
Pyrazole-based InhibitorsSubstitution with a sulfonamide or methylsulfonyl groupSignificantly enhances selectivity for COX-2 nih.gov

Strategies for Enhancing COX-2 Selectivity

The pursuit of selective COX-2 inhibitors has been a major focus in drug design, aimed at reducing the side effects associated with COX-1 inhibition. nih.gov Key strategies have emerged from the structural differences between the two enzyme isoforms.

A primary distinction lies in the active site of the enzymes. COX-2 possesses a larger, more accommodating active site due to the substitution of a valine residue (Val523 in COX-1) with a smaller isoleucine residue. acs.org This creates a "selectivity pocket" in COX-2 that is not accessible in COX-1. acs.org Successful strategies for achieving COX-2 selectivity often involve designing molecules with bulky side groups that can fit into this secondary pocket. nih.gov The presence of a sulfonamide (SO2NH2) or a methylsulfonyl (SO2CH3) pharmacophore is a classic feature of many selective COX-2 inhibitors, such as celecoxib. nih.govacs.org These groups can bind within the selectivity pocket, anchoring the inhibitor and contributing to its high affinity and selectivity for COX-2. nih.gov

Structure-activity relationship (SAR) studies have refined this approach. For instance, in some series of 1,5-diarylimidazoles, modifications to the phenyl rings can significantly impact potency and selectivity. acs.org Similarly, for other heterocyclic scaffolds like pyrazoles and furanones, the nature and position of substituents are critical for optimizing interaction with the COX-2 active site. brieflands.comtandfonline.com The general principle involves creating a molecule that sterically hinders its own entry or effective binding within the narrower COX-1 active site while maximizing favorable interactions within the larger COX-2 site. acs.org

Strategies for Achieving Dual COX-1/2 Inhibition

The compound Cox-1/2-IN-2 is classified as a dual inhibitor, a characteristic it shares with many traditional NSAIDs like ibuprofen (B1674241) and indomethacin. medchemexpress.comrsc.org Achieving dual inhibition involves designing molecules that can effectively bind to the active sites of both COX-1 and COX-2.

The strategy for developing dual inhibitors is fundamentally different from that for selective inhibitors. Instead of exploiting the differences between the isoforms, designers of dual inhibitors often target the conserved features of the active sites. The catalytic site where arachidonic acid binds is highly conserved between COX-1 and COX-2. nih.gov Many dual-inhibiting NSAIDs contain a carboxylic acid moiety, which forms a critical ion-pairing interaction with a positively charged arginine residue (Arg120) at the mouth of the active site in both isoforms. rsc.orgpnas.org This interaction is a key determinant for the inhibition of both enzymes.

Recent research has explored the transformation of selective inhibitors into dual inhibitors through structural modifications. For example, one study demonstrated that the ring-closing of a highly selective COX-2 inhibitor scaffold (a 2-pyridone pattern) resulted in a novel pyrido[2,3-d]pyridazine-2,8-dione derivative that exhibited dual COX-1/COX-2 inhibitory activity. rsc.org Docking studies for this new compound, 7c, revealed that it could fit favorably within both COX-1 and COX-2 active sites, establishing interactions with key residues like Arg120 and Tyr355 in both isoforms. rsc.org This suggests that subtle changes in the molecular architecture can shift the selectivity profile from highly selective to dual-acting by altering how the molecule fits within the slightly different geometries of the two active sites.

Another study on pyrrole derivatives found that the size of substituents could modulate the selectivity profile. acs.org Compounds with smaller acidic groups and specific lipophilic groups showed activity against both COX-1 and COX-2, whereas increasing the bulkiness of certain substituents shifted the preference toward one isoform. acs.org This highlights that achieving a dual inhibition profile requires a careful balance of molecular size, shape, and electrostatic properties to ensure effective interaction with the active sites of both enzymes.

Table 1: In Vitro Inhibitory Activity of Selected Compounds

Compound Target Enzyme IC50 (µM) Selectivity Index (COX-1/COX-2)
This compound COX-1 9.7 ± 0.09 2.1
COX-2 4.6 ± 1.45
Compound 7c COX-1 Not specified Dual Inhibitor
COX-2 Not specified
Celecoxib COX-1 >50 >387.6
COX-2 0.129
Indomethacin COX-1 0.11 0.14
COX-2 0.78

Data sourced from multiple studies. medchemexpress.comrsc.orgtandfonline.combjournal.org

This table is interactive. Users can sort columns by clicking on the headers.

Synthetic Methodologies for Novel Analog Development for Research

The synthesis of novel analogs of COX inhibitors is crucial for exploring SAR and developing new therapeutic agents. The specific synthetic route for this compound is not detailed in publicly available literature, but general methodologies for creating core structures found in many COX inhibitors are well-established.

Many COX inhibitors are based on heterocyclic scaffolds. For example, the synthesis of 1,5-diarylimidazoles, a class of potent and selective COX-2 inhibitors, often involves multi-step reaction sequences. acs.org These syntheses can start from readily available materials and build the imidazole core through cyclization reactions. Subsequent modifications, such as the introduction of different substituents on the aryl rings, are typically achieved through standard organic chemistry reactions like Suzuki or Stille cross-coupling, nitration, reduction, and sulfonylation to explore the SAR of the final compounds. acs.org

Similarly, the synthesis of cyclic imide derivatives, which have been studied as both selective COX-2 and dual COX-1/2 inhibitors, involves creating a central imide ring (like succinimide (B58015) or phthalimide) and attaching various pharmacophoric tails. tandfonline.com For instance, a key synthetic step might be the reaction of an anhydride (B1165640) with a primary amine to form the imide, followed by functionalization to add moieties like benzenesulfonamide (B165840) or other groups known to interact with COX enzymes. tandfonline.com

Table 2: Compound Names Mentioned

Compound Name
Aspirin
Celecoxib
This compound
Diclofenac
Etoricoxib
Ibuprofen
Indomethacin
Parecoxib

Based on a comprehensive search of available scientific literature, there is no specific research data regarding the application of computational approaches such as molecular docking, ligand-based drug design (LBDD), or structure-based drug design (SBDD) for the compound “this compound”.

The available information identifies this compound as a potent inhibitor of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), with experimentally determined IC50 values of 9.7 ± 0.09 µM for COX-1 and 4.6 ± 1.45 µM for COX-2 respectively medchemexpress.com. However, detailed computational studies to predict its binding mode, analyze ligand-enzyme interactions, predict binding affinity, or develop pharmacophore and QSAR models are not present in the public domain.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article structure focusing solely on this compound. The research findings necessary to populate the specified sections and subsections are not available.

Computational Approaches in Cox 1/2 Inhibitor Research

Structure-Based Drug Design (SBDD)

Virtual Screening for Novel Scaffolds

Virtual screening (VS) is a powerful computational strategy used in drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, such as the COX-1 and COX-2 enzymes. This approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving considerable time and resources. The process can be broadly categorized into structure-based and ligand-based virtual screening.

Structure-based virtual screening relies on the known three-dimensional structure of the target protein. For COX enzymes, numerous crystal structures are available in databases like the Protein Data Bank (PDB). In this method, vast compound libraries, such as the ZINC database which contains millions of commercially available compounds, are computationally docked into the active site of the enzyme. Docking algorithms predict the binding pose of each molecule and assign a score based on the predicted binding affinity. Compounds with the best scores are selected as "hits" for further investigation.

Ligand-based virtual screening is employed when the 3D structure of the target is unknown or to find compounds with similar properties to a known active inhibitor. This method uses a known active molecule, like celecoxib (B62257) for COX-2, as a template to search for other compounds in a database that have similar shapes, sizes, and electrostatic properties.

A typical virtual screening workflow involves several filtering steps to refine the list of potential candidates. After an initial screening of millions of compounds, the resulting hits are often filtered based on physicochemical properties that predict drug-likeness, such as Lipinski's rule of five. This ensures that the selected compounds have properties consistent with orally administered drugs. The top-ranked compounds from this process are then prioritized for biological evaluation. For instance, a screening of the ZINC database identified two novel compounds, ZINC00663976 and ZINC02062094, with better-predicted binding scores for COX-2 than the known inhibitor SC-558.

CompoundDocking Score (kcal/mol)Reference CompoundReference Score (kcal/mol)
ZINC00663976-7.135SC-558-6.559
ZINC02062094-7.242SC-558-6.559
Canniprene-10.587Reference InhibitorN/A
Oroxylin A-10.254Reference InhibitorN/A
Luteolin-9.494Reference InhibitorN/A

This table presents a selection of hit compounds identified through virtual screening in different studies, showcasing their superior docking scores compared to reference inhibitors. Data sourced from multiple research findings.

Molecular Dynamics Simulations to Understand Dynamic Interactions

Following the identification of promising candidates through virtual screening, molecular dynamics (MD) simulations are employed to gain a more profound understanding of their binding mechanisms. While molecular docking provides a static snapshot of the inhibitor-enzyme interaction, MD simulations predict how the complex behaves over time under conditions that mimic the physiological environment. This technique is crucial for validating docking results and assessing the stability of the predicted binding pose.

MD simulations can run for timescales ranging from nanoseconds to microseconds, tracking the movements of every atom in the protein-ligand complex. The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound within the active site. For example, MD simulations of newly identified COX-2 hits showed stable RMSD values, indicating a stable binding of the selected compounds.

Another key analysis is the Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual amino acid residues in the protein. RMSF analysis can highlight which parts of the protein are most affected by the inhibitor's binding and which residues are crucial for the interaction.

Furthermore, MD simulations provide the data needed to calculate binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations offer a more accurate estimation of binding affinity than docking scores alone and can help to rank candidate inhibitors more effectively. For example, in the study of ZINC408709, the MM/PBSA calculation showed it had a higher affinity for COX-2 than celecoxib and rofecoxib, supporting its potential as a promising inhibitor. By decomposing the binding energy, researchers can identify the key amino acid residues that contribute most significantly to the binding, providing valuable insights for the rational design of even more potent and selective inhibitors.

CompoundTargetSimulation LengthBinding Free Energy (ΔGbind) (kcal/mol)Key Interacting Residues
Asiatic acidCOX-2100 ns-7.371Arg120, Tyr385
CelecoxibMMP-21000 ns-8.8N/A
ZINC408709COX-2200 nsHigher affinity than CelecoxibN/A
Hit Molecule 1jPI3KN/A-49.28N/A

This table summarizes findings from various molecular dynamics simulation studies, including calculated binding free energies and identified key interacting residues for different inhibitor-target complexes. Data sourced from multiple research findings.

Preclinical in Vitro Research Methodologies for Cox 1/2 Inhibitors

Cell-Based Assays

Cell-based assays are critical for understanding the effects of COX inhibitors in the context of intact cells, providing insights into their impact on cellular signaling, inflammatory responses, and proliferation.

These assays use various cell lines (e.g., macrophages, endothelial cells, or fibroblasts) to measure the production of specific prostanoids (like PGE2, PGI2, TxA2) following a stimulus. For example, murine macrophage cell lines like J774 can be stimulated with LPS to induce COX-2 and subsequent PGE2 production. nih.gov The amount of prostanoid released into the cell culture medium is then quantified, typically using enzyme immunoassays (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

This methodology allows researchers to evaluate an inhibitor's ability to suppress pro-inflammatory mediator production in a specific cell type. It can also be used to study the differential roles of COX-1 and COX-2 in prostanoid synthesis under various conditions. For instance, studies have shown that in some cell systems, COX-1 is the primary driver of prostacyclin production under physiological conditions. nih.gov

Cell LineStimulusMeasured ProstanoidEffect of Selective COX-2 Inhibitor
J774 Macrophages LPSPGE2Significant reduction in PGE2 levels
Human Articular Chondrocytes Interleukin-1βPGE2Prevention of IL-1β-induced PGE2 increase
H9c2 Cardiac Cells BaselinePGE2Dose-dependent downregulation of PGE2

Illustrative findings from various cell-based prostanoid production assays. nih.govresearchgate.netoup.com

To investigate the broader anti-inflammatory effects of COX inhibitors beyond just prostanoid suppression, various cell line models are employed. Murine macrophage cell lines, such as RAW 264.7, are frequently used. jbiochemtech.com When stimulated with LPS, these cells mimic an inflammatory response by producing not only prostaglandins (B1171923) but also other inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Researchers can treat these stimulated cells with a COX inhibitor and measure the changes in the expression or release of these various inflammatory markers. Gene expression can be analyzed using techniques like polymerase chain reaction (PCR) to quantify COX-2 mRNA levels. jbiochemtech.com This approach helps to determine if the compound's anti-inflammatory effects are solely due to COX enzyme inhibition or if it affects other inflammatory pathways as well.

Cell LineInflammatory StimulusMeasured EndpointFinding with COX-2 Inhibitor
RAW 264.7 LPSNitric Oxide (NO) ProductionReduction in NO levels
RAW 264.7 LPSMyeloperoxidase (MPO)Reduction in MPO levels
RAW 264.7 LPSCOX-2 mRNA expressionReduction in mRNA expression

Data derived from a study on the anti-inflammatory effects in a murine macrophage cell line. jbiochemtech.com

The role of COX-2 in cell proliferation and survival is a significant area of research, particularly in oncology. COX-2 is overexpressed in many types of tumors, and its inhibition has been shown to reduce cell growth and induce apoptosis (programmed cell death). nih.gov Therefore, the effect of novel COX inhibitors on the viability and proliferation of cancer cell lines is a key component of their preclinical characterization.

Standard methods like the MTT assay are used to assess cell viability. amegroups.cn This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. To study effects on proliferation more directly, researchers may analyze the cell cycle using flow cytometry or measure the expression of proliferation markers like Proliferating Cell Nuclear Antigen (PCNA). nih.gov These studies are performed on a panel of cancer cell lines with varying levels of COX-2 expression to investigate whether the antiproliferative effects are dependent on COX-2 inhibition.

The table below shows representative IC50 values for the inhibition of cell viability/growth for celecoxib (B62257) and other compounds in various human cancer cell lines.

Cell LineCancer TypeCompoundIC50 (µM) for Growth Inhibition
HT-29 ColonCelecoxib Derivative>100
HCT 116 ColonCelecoxib Derivative46.7
BxPC-3 PancreaticCelecoxib Derivative32.5
HepG2 HepatocellularNS-398~100 (at 72h)
Huh7 HepatocellularNS-398~100 (at 72h)
BGC-823 GastricCelecoxibDose-dependent inhibition (0-100 µM)

Data compiled from various studies on the antiproliferative effects of COX inhibitors. nih.govjbiochemtech.comamegroups.org

Mechanistic Studies in Cellular Contexts

In the preclinical evaluation of cyclooxygenase (COX) inhibitors, understanding their mechanisms of action at a cellular level is paramount. In vitro research methodologies are employed to dissect the intricate ways these inhibitors influence cellular processes, particularly those central to inflammation. This involves examining their impact on gene expression and key intracellular signaling pathways that govern the inflammatory response.

Investigation of COX-1/2 Inhibitor Effects on Gene Expression (e.g., inflammatory mediators)

The expression of COX-2 is notably induced by inflammatory mediators, mitogens, and growth factors. ersnet.org Pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) are potent inducers of COX-2 gene expression in various cell types, including epithelial cells, fibroblasts, and smooth muscle cells. arvojournals.org Consequently, a crucial aspect of preclinical in vitro research is to investigate how COX-1/2 inhibitors modulate the expression of genes involved in the inflammatory cascade.

COX inhibitors have been shown to affect the expression of a variety of inflammatory mediators. For instance, the inhibition of COX-2 can lead to a decrease in the synthesis of prostaglandins, which are key lipid mediators of inflammation. mdpi.com This, in turn, can influence the expression of other downstream inflammatory genes.

Research has demonstrated that the regulation of COX-2 expression is complex, involving both transcriptional and post-transcriptional mechanisms. ahajournals.org Studies utilizing techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and western blotting are essential to quantify the changes in mRNA and protein levels of inflammatory genes following treatment with a COX-1/2 inhibitor.

Table 1: Illustrative Effects of COX Inhibition on Inflammatory Gene Expression

GeneFunction in InflammationEffect of COX Inhibition
COX-2 (PTGS2)Enzyme for prostaglandin (B15479496) synthesisDirectly inhibited
Interleukin-1β (IL-1β)Pro-inflammatory cytokineModulated
Tumor Necrosis Factor-α (TNF-α)Pro-inflammatory cytokineModulated
Interleukin-6 (IL-6)Pro-inflammatory cytokineModulated

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, MAPK)

The expression of inflammatory genes is tightly controlled by intracellular signaling pathways, with Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) playing central roles. mdpi.com Therefore, a significant focus of preclinical in vitro research is to determine how COX-1/2 inhibitors modulate these critical pathways.

The NF-κB signaling pathway is a key regulator of genes involved in immune and inflammatory responses. mdpi.com Inflammatory stimuli, such as IL-1β and TNF-α, activate the NF-κB pathway, leading to the transcription of target genes, including COX-2. aacrjournals.orgfrontiersin.org Studies have shown that inhibitors of the NF-κB pathway can block the induction of COX-2. aacrjournals.org In vitro assays, such as electrophoretic mobility shift assays (EMSA) and reporter gene assays, are used to assess the effect of COX inhibitors on NF-κB activation and its subsequent transcriptional activity.

The MAPK signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun NH2-terminal kinase (JNK), and p38 MAPK, are also crucial in regulating COX-2 expression. aacrjournals.orgphysiology.org These pathways can be activated by various inflammatory stimuli and contribute to the transcriptional and post-transcriptional regulation of COX-2. physiology.org For example, inhibition of the ERK1/2, JNK, and p38 MAPK signaling pathways has been shown to block IL-1β-induced COX-2 expression. aacrjournals.org The impact of COX inhibitors on these pathways is typically investigated using techniques like western blotting to detect the phosphorylation status of key MAPK proteins.

Table 2: Key Signaling Pathways Modulated by COX Inhibitors

Signaling PathwayKey ProteinsRole in InflammationModulation by COX Inhibitors
NF-κBp65 (RelA), p50Transcription of pro-inflammatory genesInhibition of activation
MAPK/ERKERK1/2Regulation of cell proliferation and inflammationModulation of phosphorylation
MAPK/JNKJNKResponse to stress stimuli, inflammationModulation of phosphorylation
MAPK/p38p38Regulation of cytokine productionModulation of phosphorylation

Preclinical in Vivo Research Models for Cox 1/2 Inhibitors

Animal Models for Studying Anti-Inflammatory Mechanisms

Animal models are fundamental in elucidating the anti-inflammatory properties of COX-1/2 inhibitors. These models allow for the investigation of both acute and chronic inflammatory processes and their modulation by these inhibitors.

The carrageenan-induced paw edema model in rats is a classic and widely used assay to evaluate the anti-inflammatory effects of pharmacological substances, including COX-1/2 inhibitors. publichealthtoxicology.comfrontiersin.orgnih.gov Injection of carrageenan into the paw induces a localized inflammatory response characterized by edema, which is a result of fluid and protein extravasation and leukocyte accumulation. publichealthtoxicology.com This model is particularly useful for assessing the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. publichealthtoxicology.com

In this model, the expression of COX-2 mRNA and protein, along with the production of prostaglandins (B1171923) (PGs) like PGE2, increases in a time-dependent manner that parallels the development of inflammation. nih.govnih.gov Studies have shown that COX-2 levels can be significantly elevated within an hour of carrageenan injection, coinciding with increased prostaglandin (B15479496) production. publichealthtoxicology.comnih.gov The effectiveness of COX-2 inhibitors in reducing paw edema in this model supports the role of COX-2 in mediating acute inflammation. frontiersin.orgmedchemexpress.com For instance, some compounds have demonstrated a significant reduction in edema formation. medchemexpress.com

It is now understood that both COX-1 and COX-2 contribute to the inflammatory process. COX-1 is thought to be responsible for the initial, immediate prostanoid response to inflammatory stimuli, while COX-2 becomes the primary contributor to prostanoid synthesis as inflammation progresses. nih.gov

Kidney: Animal models of kidney inflammation, such as those induced by immune challenges or renal ablation, are used to study the role of COX enzymes in renal pathophysiology. oup.comahajournals.org COX-2 is constitutively expressed in specific regions of the kidney, including the macula densa, and its expression is upregulated in various experimental nephritis and ablation models. ahajournals.orguninet.edu In a rat model of mesangioproliferative glomerulonephritis, a transient increase in COX-2 expression is observed in the early phase of the disease. oup.com While selective COX-2 inhibition in this model did not alter inflammatory cell recruitment, non-selective inhibition of both COX-1 and COX-2 led to an increased and sustained influx of monocytes/macrophages, suggesting a complex role for these enzymes in renal inflammation. oup.com Furthermore, in models of unilateral ureteral obstruction (UUO), which leads to renal damage and inflammation, inhibition of COX-2 has been shown to ameliorate the progression of renal parenchymal damage and interstitial fibrosis. nih.gov

Brain: Neuroinflammation is a key feature of many neurodegenerative diseases. mdpi.com Animal models of neuroinflammation are crucial for investigating the roles of COX-1 and COX-2 in the central nervous system (CNS). nih.gov Lipopolysaccharide (LPS) is commonly used to induce a neuroinflammatory response in animal models, leading to the activation of microglia and the production of inflammatory mediators. mdpi.com In the brain, COX-1 is primarily expressed in microglia, the resident immune cells, while COX-2 is found mainly in neurons. nih.govsnmjournals.org This differential localization suggests distinct roles in neuroinflammation, with COX-1 potentially being a major player in the initial microglial response and COX-2 contributing to neuronal responses to insults. nih.gov

Animal Models in Neuroinflammation Research

The involvement of COX-1 and COX-2 in neuroinflammatory processes associated with various neurological disorders is a significant area of research.

Microglial activation is a hallmark of neuroinflammation. nih.gov Animal models often use inflammatory stimuli like LPS to induce microglial activation. mdpi.com In these models, activated microglia produce a range of pro-inflammatory and neurotoxic mediators, including prostaglandins, the synthesis of which is catalyzed by COX enzymes. nih.gov Studies in COX-1 knockout mice have shown that these animals exhibit reduced glial activation and decreased production of inflammatory mediators like PGE2, IL-1β, and TNF-α in response to LPS, indicating a critical role for COX-1 in mediating the microglial inflammatory response. nih.gov In contrast, COX-2, which is primarily neuronal, may have a different role. nih.gov Some studies suggest that selective COX-2 inhibitors can inhibit microglial activation in rat models. frontiersin.org In experimental prion diseases, COX-2 immunoreactivity is specifically found in microglial cells and increases as the disease progresses, correlating with the number of activated microglia. researchgate.net

Animal models of neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD) have provided insights into the roles of COX enzymes in these conditions.

In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease, which involves the destruction of dopaminergic neurons, COX-2 expression is specifically induced within these neurons. pnas.org Genetic ablation or pharmacological inhibition of COX-2 has been shown to attenuate the neurodegeneration seen in this model. pnas.org Interestingly, this neuroprotection does not appear to be linked to a reduction in microglial activation, suggesting a more direct role for neuronal COX-2 in the neurodegenerative process. pnas.org

In models of Alzheimer's disease, the role of COX enzymes is complex. COX-1 expressing microglia are often found surrounding amyloid plaques in the brains of AD models. nih.gov Inhibition of COX-1 in a transgenic mouse model of AD has been shown to reduce levels of β-amyloid. nih.gov The expression of COX-2 in AD models and human brains has yielded conflicting results, with reports of both increases and decreases depending on the stage of the disease. oup.com

Cellular and Molecular Effects Beyond Direct Cox 1/2 Inhibition

COX-Independent Mechanisms of Action

Numerous studies have provided compelling evidence that the anticancer and other cellular effects of compounds like Cox-1/2-IN-2 are not solely attributable to COX inhibition. nih.govfrontiersin.org These compounds can induce apoptosis, inhibit cell proliferation, and modulate angiogenesis through various pathways that are independent of their effects on prostaglandin (B15479496) synthesis. nih.govfrontiersin.org For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives, which lack COX-inhibitory activity, have demonstrated significant antitumor effects, underscoring the importance of these alternative mechanisms. nih.gov

Effects on Cell Proliferation and Apoptosis Pathways

The regulation of cell proliferation and apoptosis is a critical aspect of cellular homeostasis, and its dysregulation is a hallmark of cancer. Research has shown that compounds targeting the COX pathway can influence these processes through various mechanisms.

Overexpression of COX-2 has been linked to increased cell proliferation and inhibition of apoptosis in several types of cancer. nih.govfrontiersin.org This is often mediated by the production of prostaglandin E2 (PGE2), which can activate signaling pathways that promote cell growth and survival. nih.govnih.gov However, the effects of COX-2 on proliferation and apoptosis can be cell-type specific. For example, in human osteosarcoma cells, overexpression of COX-2 was found to decrease proliferation and increase apoptosis, an effect mediated by an increase in reactive oxygen species (ROS) rather than prostaglandins (B1171923). aacrjournals.org

The induction of apoptosis by COX inhibitors can occur through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. researchgate.net For instance, some COX inhibitors have been shown to trigger apoptosis by increasing intracellular levels of arachidonic acid, which can in turn affect the Bcl-2 family of proteins and lead to the activation of caspases. nih.gov In some cancer cell lines, COX-2 inhibition has been shown to induce apoptosis irrespective of the cells' COX-1 or COX-2 expression levels, further supporting the existence of COX-independent mechanisms. nih.gov

Recent research on hepatic stellate cells (HSCs), which are key in the development of liver fibrosis, has shown that knockdown of COX-2 can suppress their proliferation and promote apoptosis. researchgate.net This study identified that the effects of COX-2 on HSCs are partly dependent on the upregulation of a protein called Cell Division Cycle 27 (CDC27). researchgate.net Furthermore, in hepatocellular carcinoma (HCC), COX-2 has been shown to confer resistance to apoptosis, and its knockdown leads to increased apoptosis. spandidos-publications.com This effect appears to be mediated through the HIF-1α/PKM2 pathway, suggesting a link between COX-2 and metabolic changes that support cell survival. spandidos-publications.com

Table 1: Effects of COX-2 Modulation on Cell Proliferation and Apoptosis in Different Cell Types

Cell Type Effect of Increased/Overexpressed COX-2 Effect of COX-2 Inhibition/Knockdown Key Mediators/Pathways
Colon Cancer Cells Increased proliferation, inhibited apoptosis nih.gov Induction of apoptosis nih.gov Prostaglandin E2 (PGE2) nih.gov
Osteosarcoma Cells Decreased proliferation, increased apoptosis aacrjournals.org Not applicable (overexpression study) Reactive Oxygen Species (ROS) aacrjournals.org
Hepatic Stellate Cells Increased proliferation, inhibited apoptosis researchgate.net Suppressed proliferation, accelerated apoptosis researchgate.net Cell Division Cycle 27 (CDC27) researchgate.net
Hepatocellular Carcinoma Cells Apoptosis resistance spandidos-publications.com Increased apoptosis spandidos-publications.com HIF-1α/PKM2 pathway spandidos-publications.com

Modulation of Angiogenesis in Research Models

Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiological functions and in pathological conditions like tumor growth. The COX-2 enzyme and its product, PGE2, are known to be significant promoters of angiogenesis. frontiersin.orgnih.gov

COX-2 is often upregulated in the microvasculature surrounding tumors, and its inhibition has been shown to reduce angiogenesis and tumor growth. nih.gov One of the key mechanisms by which COX-2 promotes angiogenesis is through the stimulation of vascular endothelial growth factor (VEGF), a potent angiogenic factor. ijbs.com Selective COX-2 inhibitors have been found to suppress the expression of VEGF in various research models. ijbs.com

In human intestinal microvascular endothelial cells, VEGF has been shown to induce COX-2 expression and prostaglandin production, which in turn promotes endothelial cell growth, proliferation, and tube formation – key steps in angiogenesis. nih.gov The inhibition of COX-2 was found to block these VEGF-induced angiogenic effects. nih.gov Furthermore, the mitogen-activated protein kinase (MAPK) pathways are involved in the VEGF-induced upregulation of COX-2. nih.gov

In the context of endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus, COX-2 plays a role in promoting angiogenesis, partly through the involvement of matrix metalloproteinase-2 (MMP-2). ijbs.com The activity of MMP-2, which is involved in the degradation of the extracellular matrix, can be modulated by PGE2, thereby contributing to the angiogenic process in endometriotic lesions. ijbs.com

Interplay with Other Biological Pathways

The biological effects of this compound and similar compounds are not limited to their direct targets but also involve a complex interplay with other crucial signaling pathways. This cross-talk contributes to the diverse cellular responses observed.

Cross-Talk with Nitric Oxide Synthase (NOS) Pathways

There is a complex and reciprocal relationship between the COX and nitric oxide synthase (NOS) pathways. Both systems have constitutive and inducible forms (COX-1/eNOS and nNOS; COX-2/iNOS) that are involved in a wide range of physiological and pathological processes. researchgate.net

The interplay between these two pathways can occur at multiple levels. Products of the NOS system, like nitric oxide (NO), can modulate the expression and activity of COX enzymes. researchgate.netpor-journal.com For example, NO has been shown to activate COX-2. por-journal.com Conversely, prostaglandins, the products of the COX pathway, can influence NOS activity. researchgate.net

In the context of ischemic preconditioning of the heart, the induction of COX-2 has been shown to be dependent on iNOS-derived NO. ahajournals.org This suggests that COX-2 is located downstream of iNOS in this protective pathway. ahajournals.org In human platelets, inhibition of the COX pathway has been shown to decrease the activity of NOS, indicating that products of the COX pathway can regulate NOS activity. physiology.org This regulation appears to be linked to changes in intracellular calcium levels. physiology.org The co-expression of iNOS and COX-2 has been observed in several types of cancer, suggesting a potential synergistic role in tumor progression. por-journal.com

Interaction with Cytokine Signaling (e.g., TNF-α, IL-6)

Cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are key mediators of inflammation and are intricately linked with the COX-2 pathway. nih.govbioresscientia.com Pro-inflammatory cytokines are potent inducers of COX-2 expression in various cell types. bioresscientia.comoncotarget.com

The activation of cytokine receptors triggers intracellular signaling cascades, including the NF-κB and MAPK pathways, which in turn lead to the transcription of the COX-2 gene. nih.govbioresscientia.comoncotarget.com For instance, TNF-α can significantly increase the production of COX-2 and PGE2. brieflands.comresearchgate.net This upregulation of COX-2 by cytokines contributes to the inflammatory environment that can promote tumorigenesis. brieflands.com

The interaction is bidirectional, as COX-2-derived prostaglandins can also modulate cytokine production. nih.gov This creates a feedback loop that can amplify and sustain the inflammatory response. In conditions like diabetes, elevated levels of COX-2, IL-6, and TNF-α are associated with chronic inflammation and impaired wound healing. nih.gov

Table 2: Interplay between COX-2 and Pro-inflammatory Cytokines

Cytokine Effect on COX-2 Expression Signaling Pathways Involved Pathological Context
TNF-α Upregulation bioresscientia.combrieflands.comresearchgate.net NF-κB, MAPK bioresscientia.comresearchgate.net Inflammation, Cancer brieflands.comresearchgate.net
IL-6 Upregulation nih.gov NF-κB nih.gov Inflammation, Cancer, Diabetic Wounds nih.govbrieflands.com
IL-1β Upregulation brieflands.com NF-κB, MAPK ahajournals.org Inflammation, Cancer brieflands.com

Influence on Nuclear Receptor Pathways (e.g., PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a family of ligand-activated transcription factors that play a crucial role in regulating metabolism, inflammation, and cell differentiation. nih.govahajournals.org There is a significant and complex interplay between the COX pathway and PPARs.

Certain prostaglandins, which are products of COX-2 activity, can act as ligands for PPARs. nih.gov For instance, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a metabolite of PGD2, is a well-known natural ligand for PPARγ. ahajournals.org Conversely, some COX inhibitors have been shown to directly bind to and activate PPARs, independent of their COX-inhibitory function. nih.gov

The activation of PPARs can, in turn, modulate the expression of COX-2. For example, PPARγ agonists have been shown to inhibit the expression of COX-2 in certain cell types, contributing to their anti-inflammatory effects. ahajournals.org This inhibition can occur through the antagonism of transcription factors like NF-κB and AP-1, which are involved in COX-2 gene transcription. ahajournals.org However, the interaction can be isoform-specific and cell-type dependent. In some instances, PPARγ activation has been shown to enhance LPS-induced COX-2 expression in astrocytes. researchgate.net

Furthermore, PPARα activation has been demonstrated to downregulate the COX-2 inflammatory pathway in breast cancer cells. oncotarget.com The interplay is further complicated by the fact that different PPAR isotypes can influence each other's expression and activity, creating a complex regulatory network that impacts COX-2 expression. researchgate.net The prostacyclin (PGI2) signaling pathway also involves nuclear receptors, with endogenously produced PGI2 being able to activate PPARδ. oup.com

Future Research Directions for Cyclooxygenase 1/2 Inhibitors

Elucidation of Novel COX-Independent Targets in Research

While the primary mechanism of action for many anti-inflammatory drugs is the inhibition of COX enzymes, emerging research suggests that some of these compounds may exert their effects through pathways independent of cyclooxygenase. rsc.org The identification of these "off-target" effects is a burgeoning area of investigation, as it could lead to the development of drugs with novel therapeutic applications and improved safety profiles.

Recent studies have begun to explore the potential for dual-inhibition mechanisms, where a single compound targets both COX enzymes and other inflammatory mediators like lipoxygenases (LOXs) or soluble epoxide hydrolase. rsc.org This multi-target approach could offer enhanced anti-inflammatory activity and better gastrointestinal protection compared to traditional NSAIDs. rsc.org The unusual pharmacological profile of some compounds, such as the strong antipyretic activity of paracetamol paired with weak anti-inflammatory action, has long suggested targets beyond COX-1/2. rsc.org

The investigation into these novel pathways is critical for understanding the full spectrum of activity of existing and future COX inhibitors. By elucidating these COX-independent targets, researchers can better predict the therapeutic efficacy and potential side effects of these compounds, paving the way for more precise and personalized medicine.

Development of Advanced Preclinical Models for Mechanistic Studies

To better understand the complex roles of COX-1 and COX-2 in health and disease, and to accurately predict the efficacy and safety of novel inhibitors like Cox-1/2-IN-2, the development of advanced preclinical models is essential. These models are crucial for detailed mechanistic studies that can bridge the gap between in vitro findings and clinical outcomes.

The use of genetically modified animal models, such as COX-1 or COX-2 deficient mice, has already provided significant insights into the specific roles of each isoform in processes like tumorigenesis. aacrjournals.org For instance, studies using these models have revealed that a deficiency in either COX-1 or COX-2 can lead to a significant reduction in skin tumor development. aacrjournals.org

Beyond genetic models, the development of more sophisticated in vitro and in vivo systems is a key area of future research. This includes the use of three-dimensional (3D) cell cultures and organoid models that more accurately mimic the complex microenvironment of human tissues. These models can provide a more predictive platform for assessing the anti-inflammatory and potential anti-cancer effects of new chemical entities. Furthermore, the use of advanced imaging techniques in live animal models can allow for real-time monitoring of disease progression and the effects of drug treatment.

Integrated Computational and Experimental Approaches for Inhibitor Design

The design and development of novel COX inhibitors are increasingly benefiting from the integration of computational and experimental approaches. This synergy allows for a more rational and efficient discovery process, from initial hit identification to lead optimization. Molecular docking studies, for example, are instrumental in predicting how a potential inhibitor will bind to the active site of COX-1 and COX-2. researchgate.net

These computational models help in understanding the structure-activity relationships (SAR) of different chemical scaffolds. researchgate.netrsc.org For instance, the discovery that the active site of COX-2 is approximately 20% larger than that of COX-1 and possesses a unique side pocket has been a game-changer in the design of selective inhibitors. rsc.orgbrieflands.comscielo.org.mx This structural difference allows for the design of molecules that can specifically access and bind to the COX-2 active site, often via sulfonyl, sulfone, or sulfonamide groups, thereby achieving selectivity. scielo.org.mx

By combining these in silico predictions with in vitro enzyme inhibition assays and cell-based studies, researchers can rapidly iterate on chemical designs to improve potency and selectivity. This integrated approach not only accelerates the drug discovery pipeline but also helps in minimizing the late-stage attrition of drug candidates due to unforeseen off-target effects or poor pharmacokinetic properties.

Investigation of Isoform-Specific Functions in Emerging Disease Models

While the roles of COX-1 and COX-2 in inflammation and pain are well-established, their isoform-specific functions in other physiological and pathological processes are still being actively investigated. researchgate.netnih.gov COX-1, traditionally viewed as a constitutively expressed "housekeeping" enzyme, is now known to be upregulated in various cancers and to play a role in the primary prostanoid response to inflammatory stimuli. aacrjournals.orgacs.org Conversely, COX-2, the inducible isoform, is not only a key mediator of inflammation but is also constitutively expressed in certain tissues like the brain and kidneys, where it has important physiological functions. nih.govnih.govnih.gov

Emerging research is exploring the distinct roles of these isoforms in a variety of disease models. For example, in neuroinflammation, there is growing evidence that COX-1 may be a major player in the neuroinflammatory process, while COX-2 can have neuroprotective effects. nih.gov In the context of cancer, both isoforms have been implicated, with studies showing that both COX-1 and COX-2 can contribute to tumorigenesis. aacrjournals.org

The development of isoform-selective inhibitors and the use of genetic models are crucial for dissecting the specific contributions of COX-1 and COX-2 in these emerging disease areas. This knowledge is essential for the development of targeted therapies that can maximize therapeutic benefit while minimizing mechanism-based side effects.

Exploration of Chemical Probes for COX-1/2 Research Applications

Chemical probes are indispensable tools for dissecting the complex biology of enzymes like COX-1 and COX-2. A potent and selective inhibitor can serve as a chemical probe to investigate the physiological and pathological roles of its target enzyme in various cellular and animal models. This compound, with its documented inhibitory activity against both COX-1 and COX-2, represents a valuable tool for such research. medchemexpress.com

This compound exhibits significant inhibitory effects against both COX-1 and COX-2, with IC50 values of 9.7 ± 0.09 µM and 4.6 ± 1.45 µM, respectively. medchemexpress.com This dual inhibitory profile makes it a useful probe for studying the combined effects of inhibiting both isoforms.

In research applications, chemical probes like this compound can be used to:

Validate the role of COX enzymes in newly identified signaling pathways.

Explore the therapeutic potential of COX inhibition in novel disease models.

Serve as a starting point for the development of new and improved COX inhibitors with optimized potency, selectivity, and pharmacokinetic properties.

The availability of well-characterized chemical probes is fundamental for advancing our understanding of COX biology and for the continued development of innovative therapies targeting these important enzymes.

Q & A

Q. What are the reported IC₅₀ values of Cox-1/2-IN-2 against COX-1 and COX-2, and what factors could contribute to discrepancies in these values?

this compound exhibits dual inhibition, but reported IC₅₀ values vary. For COX-1, values range from 13.9 ± 3.21 µM to 9.7 ± 0.09 µM, while COX-2 inhibition ranges from 6.4 ± 0.74 µM to 4.6 ± 1.45 µM . Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration), cell lines, or measurement techniques. Researchers should replicate assays under standardized protocols (e.g., consistent enzyme activity assays using purified isoforms) and validate with reference inhibitors like SC-560 (COX-1-selective) or NS-398 (COX-2-selective) .

Q. What in vitro assays are recommended to evaluate this compound’s inhibitory activity?

Use enzyme-based assays with purified COX-1 and COX-2 isoforms to measure prostaglandin production (e.g., via ELISA or spectrophotometry). Cell-based models (e.g., LPS-stimulated macrophages for COX-2) can assess downstream effects. Include controls for nonspecific inhibition (e.g., arachidonic acid metabolism in platelet-rich plasma for COX-1) .

Q. How does dual COX-1/2 inhibition by this compound compare to isoform-specific inhibitors in preclinical inflammation models?

Dual inhibitors may reduce inflammation more broadly but lack the gastrointestinal safety profile of COX-2-selective drugs. Compare this compound’s efficacy/safety with selective inhibitors in models like carrageenan-induced paw edema (COX-2-driven) or platelet aggregation assays (COX-1-dependent). Monitor prostaglandin E₂ (PGE₂) and thromboxane B₂ (TXB₂) levels to differentiate isoform contributions .

Advanced Research Questions

Q. How can researchers resolve conflicting selectivity ratios for this compound across studies?

Conduct a meta-analysis of existing data to identify variables (e.g., assay pH, incubation time). Validate findings using orthogonal methods, such as molecular docking to compare binding affinities or CRISPR-edited COX-1/2 knockout cell lines to isolate isoform-specific effects . Standardize reporting using guidelines like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor .

Q. What experimental designs are optimal for evaluating this compound’s antimetastatic potential, given COX-1’s role in metastasis?

Use syngeneic (e.g., B16F10 melanoma) or xenograft models (e.g., MDA-MB-231 breast cancer) to assess metastasis. Compare this compound with COX-1-selective inhibitors (e.g., SC-560) to isolate COX-1’s role in metastatic niche formation. Quantify circulating tumor cells (CTCs) and invasiveness via intravital imaging or flow cytometry .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in complex models?

Use nonlinear regression (e.g., four-parameter logistic curve) to calculate IC₅₀ values. For in vivo studies, apply mixed-effects models to account for inter-animal variability. Power analysis should precede experiments to determine sample sizes, ensuring reproducibility .

Q. How can researchers optimize this compound’s pharmacokinetic profile for translational studies?

Perform solubility and stability assays under physiological conditions (pH 7.4, 37°C). Use microsomal stability tests to predict metabolic clearance. Pair with pharmacodynamic markers (e.g., serum TXB₂ for COX-1 inhibition) to correlate exposure and effect .

Methodological Guidance

  • Data Contradiction Analysis : When IC₅₀ values conflict, verify assay conditions (e.g., enzyme source, cofactors) and use reference standards. Cross-validate with independent labs .
  • Ethical Reporting : Disclose all experimental parameters (e.g., cell passage number, animal strain) to enable replication. Follow journal guidelines for detailed methods sections .
  • Literature Review : Use systematic reviews to contextualize findings. Platforms like PubMed and Web of Science can identify gaps in COX inhibition mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.